REACTION_CXSMILES
|
FC(F)(F)C(O)=O.[F:8][C:9]1[C:10]([CH2:23][C:24](=O)[CH3:25])=[C:11]([NH:15]C(=O)OC(C)(C)C)[CH:12]=[CH:13][CH:14]=1.C(=O)([O-])O.[Na+]>ClCCl>[F:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]2[C:10]=1[CH:23]=[C:24]([CH3:25])[NH:15]2 |f:2.3|
|
Name
|
|
Quantity
|
1.43 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
tert-butyl [3-fluoro-2-(2-oxopropyl)phenyl]carbamate
|
Quantity
|
0.35 g
|
Type
|
reactant
|
Smiles
|
FC=1C(=C(C=CC1)NC(OC(C)(C)C)=O)CC(C)=O
|
Name
|
|
Quantity
|
13 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
27 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is then stirred at ambient temperature for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring at ambient temperature for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the organic phase is separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted with 25 ml of dichloromethane
|
Type
|
WASH
|
Details
|
washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C2C=C(NC2=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.19 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |